Cas no 337354-89-9 (N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide)
N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide
- 337354-89-9
- Oprea1_182451
- AKOS000573532
- Oprea1_392805
- N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide
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- MDL: MFCD01819289
- Inchi: 1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2
- InChI Key: VHUYULQITJEZPR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N(CC1C=CC=C(C=1)[N+](=O)[O-])S(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 402.0441058Da
- Monoisotopic Mass: 402.0441058Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 598
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 91.6Ų
N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A727773-1g |
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide |
337354-89-9 | 97% | 1g |
$294.0 | 2024-07-19 |
N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide Suppliers
N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide
Comprehensive Overview of N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide (CAS No. 337354-89-9)
N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide, with the CAS number 337354-89-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique molecular structure, which combines a chlorophenyl group, a nitrobenzyl moiety, and a benzenesulfonamide backbone. Such structural features make it a subject of interest for researchers exploring novel applications in drug development and material science.
The compound's molecular formula and structural properties have been extensively studied to understand its potential interactions with biological targets. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of sulfonamide derivatives like N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide. Researchers are particularly interested in its binding affinity and selectivity, which are critical for designing next-generation therapeutics. These aspects align with the growing demand for precision medicine and targeted therapies in the pharmaceutical industry.
One of the most frequently searched questions about this compound revolves around its synthesis methods and purification techniques. Optimizing the synthesis of CAS 337354-89-9 is a key focus area, as it ensures high yield and purity for research applications. Advanced techniques such as HPLC and NMR spectroscopy are commonly employed to characterize the compound, addressing another common query among chemists and researchers.
In the context of green chemistry and sustainable synthesis, there is increasing interest in developing eco-friendly protocols for producing N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide. This aligns with global efforts to reduce the environmental impact of chemical manufacturing. Researchers are exploring catalytic methods and solvent-free reactions to achieve this goal, making the compound a case study for sustainable chemical innovation.
The compound's potential applications extend beyond pharmaceuticals. Its unique chemical properties have sparked interest in material science, particularly in the development of functional polymers and advanced coatings. For instance, its nitrobenzyl group could be leveraged for photo-responsive materials, a hot topic in nanotechnology and smart material research. This versatility makes CAS 337354-89-9 a valuable candidate for interdisciplinary studies.
Another area of growing interest is the structure-activity relationship (SAR) of N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide. Understanding how its molecular modifications affect biological activity is crucial for drug optimization. This topic frequently appears in academic discussions and search queries, reflecting the compound's relevance in medicinal chemistry.
In summary, N-(3-Chloro-phenyl)-N-(3-nitro-benzyl)-benzenesulfonamide (CAS 337354-89-9) is a multifaceted compound with significant potential in pharmaceutical research, material science, and sustainable chemistry. Its unique structure and properties continue to inspire innovative applications, making it a subject of ongoing exploration and discovery.
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